
3-Bromo-2,2-dimethoxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,2-dimethoxypropanoic acid: is an organic compound with the molecular formula C5H9BrO4 and a molecular weight of 213.03 g/mol . It is a derivative of propanoic acid, characterized by the presence of a bromine atom and two methoxy groups attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-dimethoxypropanoic acid typically involves the bromination of 2,2-dimethoxypropanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 3-Bromo-2,2-dimethoxypropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2,2-dimethoxypropanoic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 2,2-dimethoxypropanoic acid or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 2,2-Dimethoxypropanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: 2,2-Dimethoxypropanoic acid or other reduced derivatives.
科学的研究の応用
Chemistry: 3-Bromo-2,2-dimethoxypropanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It can act as an inhibitor or substrate in enzymatic reactions, providing insights into enzyme function and regulation .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and intermediates. Its unique reactivity makes it valuable in the synthesis of polymers, resins, and other materials .
作用機序
The mechanism of action of 3-Bromo-2,2-dimethoxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability .
類似化合物との比較
3-Bromo-2,2-dimethylpropanoic acid: Similar in structure but with methyl groups instead of methoxy groups.
3-Bromopropanoic acid: Lacks the methoxy groups, making it less sterically hindered and more reactive in certain reactions.
2-Bromo-2-methylpropanoic acid: Another brominated derivative with different substitution patterns.
Uniqueness: 3-Bromo-2,2-dimethoxypropanoic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and steric properties. These features make it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
特性
分子式 |
C5H9BrO4 |
|---|---|
分子量 |
213.03 g/mol |
IUPAC名 |
3-bromo-2,2-dimethoxypropanoic acid |
InChI |
InChI=1S/C5H9BrO4/c1-9-5(3-6,10-2)4(7)8/h3H2,1-2H3,(H,7,8) |
InChIキー |
CBPAPDXHYNJKIU-UHFFFAOYSA-N |
正規SMILES |
COC(CBr)(C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


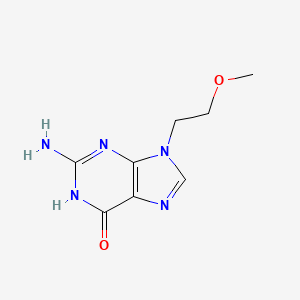
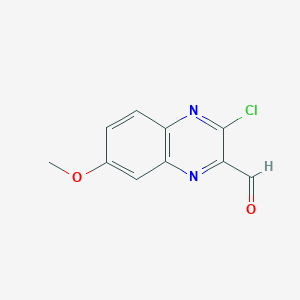


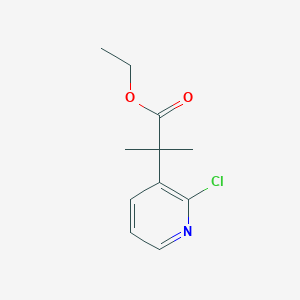
![2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate](/img/structure/B13916144.png)
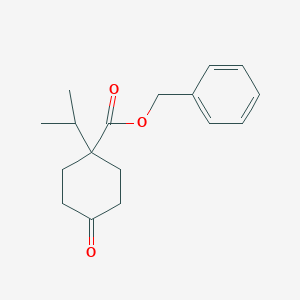
![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B13916154.png)
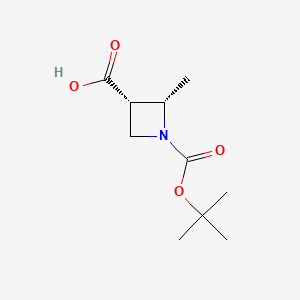


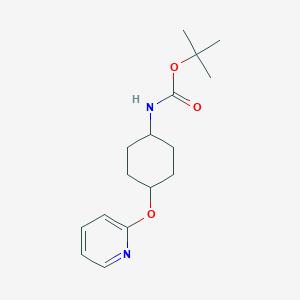
![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)

